- Expedient preparation of active pharmaceutical ingredient ketamine under sustainable continuous flow conditionsGreen Chemistry, 2019, 21(11), 2952-2966,
Cas no 90717-17-2 (1-Hydroxycyclopentyl 2-chlorophenyl Ketone)
90717-17-2 structure
1-Hydroxycyclopentyl 2-chlorophenyl Ketone
90717-17-2
C12H13ClO2
224.683422803879
MFCD02323788
814823
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Properties
Names and Identifiers
-
- Methanone,(2-chlorophenyl)(1-hydroxycyclopentyl)-
- (2-CHLOROPHENYL)-(1-HYDROXYCYCLOPENTYL)METHANONE
- Esketamine Impurity C
- EINECS 292-676-0
- 1-Hydroxycyclopentyl 2-chlorophenyl ketone
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone (ACI)
- 1-(2-Chlorobenzoyl)cyclopentan-1-ol
- o-Chlorophenyl 1-hydroxycyclopentyl ketone
- +Expand
-
- MFCD02323788
- OVTPOHDQDJTAEF-UHFFFAOYSA-N
- 1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2
- O=C(C1(CCCC1)O)C1C(Cl)=CC=CC=1
Computed Properties
- 224.060407
- 1
- 2
- 2
- 224.060407
- 15
- 246
- 0
- 0
- 0
- 0
- 0
- 1
- 37.3
Experimental Properties
- 2.82780
- 37.30000
- 1.598
- 331.5°Cat760mmHg
- 154.3°C
- 1.297
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Price
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethyl phosphite , Cesium carbonate , Oxygen Solvents: Dimethyl sulfoxide ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen
Reference
- High Yielding Continuous-Flow Synthesis of NorketamineOrganic Process Research & Development, 2022, 26(4), 1145-1151,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 2 d, rt
Reference
- Catalytic Asymmetric Acyloin Rearrangements of α-Ketols, α-Hydroxy Aldehydes, and α-Iminols by N,N'-Dioxide-Metal ComplexesOrganic Letters, 2020, 22(13), 5041-5045,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethyl phosphite , Potassium carbonate Solvents: Dimethyl sulfoxide ; 35 h, 25 °C
Reference
- Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with RacemizationJournal of Organic Chemistry, 2020, 85(13), 8656-8664,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Ethanol , Water ; 48 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt; 1 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt; 1 h, 20 °C
Reference
- Process Research and Impurity Control Strategy of EsketamineOrganic Process Research & Development, 2020, 24(4), 555-566,
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Raw materials
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Preparation Products
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Related Literature
-
Victor-Emmanuel H. Kassin,Romaric Gérardy,Thomas Toupy,Diégo Collin,Elena Salvadeo,Fran?ois Toussaint,Kristof Van Hecke,Jean-Christophe M. Monbaliu Green Chem. 2019 21 2952
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Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
(CAS:90717-17-2)1-Hydroxycyclopentyl 2-chlorophenyl Ketone
99%
1kg
10